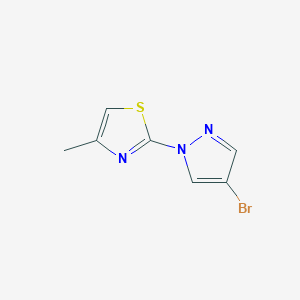

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

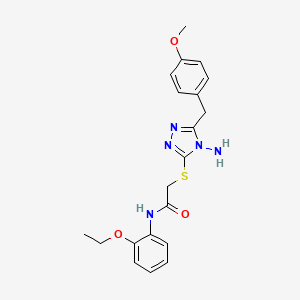

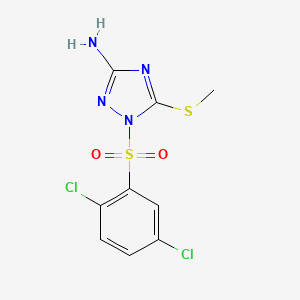

Thiazole and pyrazole derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, compounds have been generated via reactions involving thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents due to their good activity and low toxicity (Abdel-Wahab et al., 2008). The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles transformed into bromo derivatives and further reacted to yield amino-1,3,4-thiadiazole derivatives, demonstrating antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

Antimicrobial and Antifungal Activities

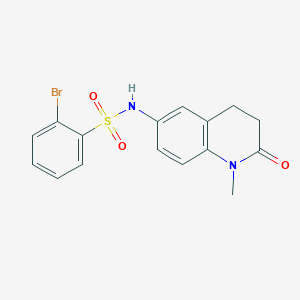

Bromination of certain derivatives has led to compounds with notable in vitro antibacterial and antifungal activities. These activities were observed against various pathogens, comparing favorably with commercial antibiotics and antifungals, indicating the potential of these compounds in antimicrobial research (Pundeer et al., 2013).

Catalytic and Synthetic Applications

Thiazolium-ion-based organic ionic liquids (OILs) have been synthesized from methyl thiazole derivatives, demonstrating utility in promoting reactions such as the benzoin condensation. These findings suggest applications in catalysis and synthetic chemistry, where such OILs can facilitate various organic transformations (Davis & Forrester, 1999).

Corrosion Inhibition

Derivatives of pyrazole and thiazole have been investigated as corrosion inhibitors for iron in acidic conditions. Their effectiveness was confirmed through various techniques, indicating the protective properties of these compounds against corrosion, which is significant for industrial applications (Babić-Samardžija et al., 2005).

Photophysical Properties

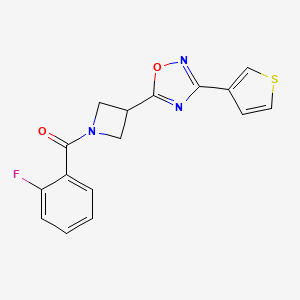

The investigation into the photophysical properties of iridium complexes with tetrazolate ligands, including derivatives of pyrazole, revealed their potential in color tuning for light-emitting devices. This research underscores the importance of the ancillary ligand in determining the emission properties of such complexes, which could be beneficial for developing new materials for optoelectronic applications (Stagni et al., 2008).

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-5-4-12-7(10-5)11-3-6(8)2-9-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKMGOGLOKRTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2703997.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide](/img/structure/B2703999.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B2704001.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)